N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is a complex organic compound with the molecular formula C29H41N3O3 and a molecular weight of 479.668 g/mol This compound is known for its unique structure, which includes a phenoxybenzylidene group and a tetradecanamide chain
Vorbereitungsmethoden
The synthesis of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide involves multiple steps. One common synthetic route includes the reaction of 3-phenoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl 2-oxoacetate to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reactants.
Analyse Chemischer Reaktionen
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxybenzylidene group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can be compared with other similar compounds, such as:
- N-(2-Oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique phenoxy group in this compound may contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
765273-97-0 |
---|---|
Molekularformel |
C29H41N3O3 |
Molekulargewicht |
479.7 g/mol |
IUPAC-Name |
N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide |
InChI |
InChI=1S/C29H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-15-21-28(33)30-24-29(34)32-31-23-25-17-16-20-27(22-25)35-26-18-13-12-14-19-26/h12-14,16-20,22-23H,2-11,15,21,24H2,1H3,(H,30,33)(H,32,34)/b31-23+ |
InChI-Schlüssel |
SKROOXZYWYCHCN-UQRQXUALSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.